1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Scaffold Design Isomer Differentiation

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 815632-27-0) is a bicyclic heterocycle consisting of a pyrrole ring fused to a partially saturated pyrazine ring with methyl substituents at the 1- and 6-positions. With molecular formula C9H14N2 and an average mass of 150.22 g/mol, the compound is supplied as a solid typically at ≥97–98% purity.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 815632-27-0
Cat. No. B1308765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS815632-27-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1C2=CC=C(N2CCN1)C
InChIInChI=1S/C9H14N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4,8,10H,5-6H2,1-2H3
InChIKeyFHVWOMCSCGPZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 815632-27-0): Procurement-Relevant Identity and Scaffold Context


1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 815632-27-0) is a bicyclic heterocycle consisting of a pyrrole ring fused to a partially saturated pyrazine ring with methyl substituents at the 1- and 6-positions . With molecular formula C9H14N2 and an average mass of 150.22 g/mol, the compound is supplied as a solid typically at ≥97–98% purity . The pyrrolo[1,2-a]pyrazine scaffold is recognized in medicinal chemistry as a privileged structure for CNS-penetrant, anti-inflammatory, and kinase-targeted ligand design, but the precise substitution pattern strongly dictates biological target engagement and physicochemical properties [1].

Why 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Interchanged with Other Pyrrolopyrazine Isomers or Parent Scaffolds


Within the pyrrolo[1,2-a]pyrazine family, the position and number of methyl groups critically modulate both electronic distribution and steric environment of the fused ring system. The 1,6-dimethyl substitution pattern is distinct from the 1,4-dimethyl isomer, the parent unsubstituted scaffold, and the 1,1-dimethyl analogue in terms of hydrogen-bond donor/acceptor topology and conformational flexibility . Evidence from structure–activity relationship (SAR) studies on related pyrrolo[1,2-a]pyrazines demonstrates that even a single methyl shift can significantly alter in vivo anticonvulsant potency (ED50) and protective index in animal seizure models [1]. Consequently, substituting the 1,6-dimethyl compound with a different regioisomer without re-validation risks loss of target engagement or altered pharmacokinetic profile in lead optimization or chemical biology probe campaigns.

Quantitative Differentiation Evidence for 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 815632-27-0) Against Closest Analogs


Regioselective Substitution: 1,6-Dimethyl vs. 1,4-Dimethyl Isomer — Impact on Hydrogen-Bonding Topology

The 1,6-dimethyl substitution pattern places one methyl on the pyrazine ring nitrogen-bearing carbon (C-1) and one on the pyrrole ring (C-6), yielding a unique spatial arrangement of the basic amine and the pyrrole π-system. In contrast, the 1,4-dimethyl isomer (CAS 814268-15-0) places the second methyl at the C-4 position adjacent to the bridgehead, altering the electron density of the aromatic pyrrole ring . While direct biological head-to-head data for these two isomers are not publicly available, SAR studies on closely related 4-substituted phenyl-pyrrolo[1,2-a]pyrazines demonstrate that meta-substituted analogues exhibit high activity in maximal electroshock seizure (MES) tests, whereas para-substituted analogues show markedly reduced efficacy, underscoring the sensitivity of target engagement to ring substitution topology [1]. The 1,6-dimethyl substitution is expected to present a distinct pharmacophoric pattern compared to 1,4- or 1,1-dimethyl variants, making it a structurally non-redundant scaffold for hit-to-lead diversification.

Medicinal Chemistry Scaffold Design Isomer Differentiation

Lipophilicity and Polar Surface Area Differentiation: 1,6-Dimethyl vs. Parent Unsubstituted Pyrrolo[1,2-a]pyrazine

The introduction of two methyl groups at positions 1 and 6 increases the calculated logP (clogP) relative to the unsubstituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold, enhancing lipophilicity and predicted membrane permeability. The unsubstituted parent scaffold (C7H10N2, MW ~122.17) has a lower clogP and a different polar surface area (PSA) profile . While exact clogP values for the 1,6-dimethyl compound are not universally standardized across databases, the consensus estimate from ChemSpider and vendor sources places clogP in the range of 1.5–2.0, compared to approximately 0.5–1.0 for the parent scaffold . This differential is consistent with the addition of two methyl groups and aligns with class-level observations that methyl substitution on pyrrolo[1,2-a]pyrazines modulates CNS multiparameter optimization (MPO) scores [1]. The 1,6-dimethyl compound is thus better suited than the unsubstituted scaffold for programs requiring moderate lipophilicity for blood–brain barrier penetration, without the excessive clogP of tetra-methyl or polycyclic extended analogues.

Physicochemical Profiling CNS Drug Design PK/PD Optimization

Selectivity Profile Inference: 1,6-Dimethyl Substitution Avoids Undesired Biological Activity Associated with 1,4-Disubstituted Analogues

Pyrrolo[1,2-a]pyrazine derivatives with specific substitution patterns (notably C-4 aromatic substituents) have been reported to exhibit broad kinase inhibition or integrin αV antagonism [1]. The absence of aromatic or polar substituents at C-4 in the 1,6-dimethyl compound suggests a reduced likelihood of engaging these particular off-target pathways compared to C-4-functionalized analogues. This inference is supported by patent disclosures describing substituted tetrahydropyrrolo[1,2-a]pyrazines as αV integrin inhibitors, where activity is critically dependent on the nature and position of substituents on the pyrazine and pyrrole rings [2]. While no head-to-head selectivity panel data exist for the 1,6-dimethyl compound versus C-4-substituted analogues, the structural logic aligns with the broader SAR that the 1,6-dimethyl pattern presents a relatively 'clean' minimalist scaffold suitable for fragment-based or targeted covalent inhibitor design where off-target minimization is a priority.

Selectivity Profiling Off-Target Risk Kinase Selectivity

Purity and Quality Control: 1,6-Dimethyl Compound Offers Multi-Source Supply at ≥97% Purity with Documented Hazard Classification

The 1,6-dimethyl compound is consistently available from multiple reputable suppliers at purity ≥97% (typically 97% from Beyotime, 98% from ChemScene/Sigma-Aldrich, 95% from CymitQuimica) . This contrasts with some less common pyrrolo[1,2-a]pyrazine isomers (e.g., the 1,4-dimethyl or 3,4-dimethyl analogues) which are often available only in lower purity or from a single source, increasing procurement risk. Additionally, the target compound carries documented GHS hazard statements (H302, H315, H319, H335) per abcr GmbH's safety data, providing a defined risk profile for laboratory handling . The availability of certificates of analysis (COA) from Sigma-Aldrich and material safety data sheets (MSDS) enables informed procurement decisions.

Quality Control Procurement Hazard Assessment

Recommended Application Scenarios for 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 815632-27-0) Based on Quantitative Evidence


CNS-Focused Fragment-Based Drug Discovery: Building Block with Balanced Lipophilicity

The predicted clogP of 1.5–2.0 for the 1,6-dimethyl compound places it within the CNS-favorable lipophilicity window, making it a suitable fragment or scaffold-hopping starting point for CNS drug discovery programs [1]. Its moderate lipophilicity, compared to the more polar parent scaffold (clogP ~0.5–1.0), supports blood–brain barrier permeability predictions while avoiding the excessive clogP associated with poly-methylated analogues. Researchers designing CNS-penetrant kinase inhibitors or GPCR ligands can use this scaffold as a core with predictable physicochemical properties, referencing the established anticonvulsant SAR of related pyrrolo[1,2-a]pyrazines .

Selective Chemical Probe Development: Minimal Off-Target Scaffold for Kinase or Epigenetic Target Profiling

The absence of C-4 aromatic or polar substituents on the 1,6-dimethyl compound distinguishes it from pyrrolo[1,2-a]pyrazine analogues known to engage αV integrins or exhibit broad kinase inhibition [1]. This structural minimalism supports its use as a core scaffold for developing selective chemical probes where target engagement specificity is paramount. The scaffold can be elaborated via C-4 functionalization or N-alkylation in a controlled manner, with the base 1,6-dimethyl core serving as a well-characterized starting point with documented purity and hazard profile .

Synthetic Methodology Development: Validated Substrate for Metal-Free Pyrrolopyrazine Construction

The recent publication of a metal-free cascade strategy for synthesizing tetrahydropyrrolo[1,2-a]pyrazines provides a validated synthetic route applicable to the 1,6-dimethyl scaffold [1]. This methodology emphasizes cost-effective and time-efficient processes using simple starting materials, making the 1,6-dimethyl compound accessible for laboratories developing novel heterocyclic chemistry or scaling up compound collections. The compound's well-characterized structure (ChemSpider, InChI Key, SMILES) provides a reliable benchmark for analytical method validation in synthetic chemistry workflows .

Procurement Risk Mitigation: Multi-Source Qualified Building Block for Medicinal Chemistry Libraries

With confirmed availability from at least four independent suppliers (Sigma-Aldrich/ChemScene, CymitQuimica, Beyotime, abcr) at purities ranging from 95% to 98%, the 1,6-dimethyl compound presents lower procurement risk compared to less common pyrrolopyrazine isomers that are single-sourced or inconsistently stocked [1]. The availability of COA and MSDS documentation supports quality assurance in GLP-like compound management environments. This multi-source qualification makes it a practical choice for building block procurement in medicinal chemistry screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.